tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(trifluoroacetamido)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1002355-90-9. It has a molecular weight of 268.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16). This code provides a specific textual representation of the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.24 . It’s typically stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Synthesis of Novel Ligands for Nicotinic Receptors
A study by Karimi and Långström (2002) described the synthesis of a novel ligand for nicotinic receptors using tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate in a Stille coupling reaction. The synthesis aimed at exploring the potential biological activity of these compounds, indicating a broader interest in utilizing tert-butyl azetidine derivatives for developing receptor-specific probes Karimi & Långström, 2002.
Development of Antifolates Targeting Thymidylate Synthase
Pawełczak et al. (1989) synthesized oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, using tert-butyl groups as carboxyl protecting groups. This research contributes to the development of antifolate drugs that inhibit thymidylate synthase, a key enzyme in DNA synthesis, showcasing the role of tert-butyl azetidine derivatives in medicinal chemistry Pawełczak et al., 1989.
Chemoselective N-deprotection in Synthetic Chemistry
Albanese et al. (1997) discussed chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters, showcasing a methodology for synthesizing tert-butyl 2-amino carboxylates. This work illustrates the utility of tert-butyl azetidine derivatives in synthetic organic chemistry, providing a pathway for preparing amino acid derivatives Albanese et al., 1997.
Gram-scale Synthesis of Protected 3-haloazetidines
Ji, Wojtas, and Lopchuk (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, demonstrating the importance of tert-butyl azetidine derivatives in the diversified synthesis of azetidine-3-carboxylic acids. This study underscores the relevance of these compounds in the synthesis of natural products and pharmaceuticals Ji, Wojtas, & Lopchuk, 2018.
Novel Cycloaddition Reactions for Heterocycle Synthesis
Yadav and Sriramurthy (2005) explored the use of silylmethyl-substituted aziridine and azetidine as masked dipoles for formal cycloaddition reactions, leading to the efficient synthesis of imidazoline, oxazolidine, and tetrahydropyrimidine products. This research highlights the versatility of tert-butyl azetidine derivatives in the synthesis of complex heterocycles Yadav & Sriramurthy, 2005.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O3/c1-9(2,3)18-8(17)15-4-6(5-15)14-7(16)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMAZLCUBRMXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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